N,N'-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide
Description
N,N'-Di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide is a fluorene-based disulfonamide derivative featuring pyridin-2-yl substituents at the sulfonamide nitrogen positions. This compound’s pyridinyl groups likely confer enhanced solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents in related molecules.
Properties
IUPAC Name |
2-N,7-N-dipyridin-2-yl-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-32(29,26-22-5-1-3-11-24-22)18-7-9-20-16(14-18)13-17-15-19(8-10-21(17)20)33(30,31)27-23-6-2-4-12-25-23/h1-12,14-15H,13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHJUDIYKCOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with 2-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide exerts its effects involves its ability to form stable complexes with metal ions and interact with biological targets. The pyridine rings can coordinate with metal centers, while the sulfonamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N,N'-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide with analogs:
Key Observations :
- Pyridinyl substituents in the target compound may balance lipophilicity and solubility.
- Electronic Effects: The hydroxyimino group in FIN56 and oxo group in introduce polarizable moieties, influencing redox activity or hydrogen-bonding interactions.
- Steric Effects : Bulky substituents (e.g., didecyl in , dimethylphenyl in ) may hinder binding to compact enzymatic active sites.
FIN56 (N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide)
- Mechanism : Induces ferroptosis by degrading glutathione peroxidase 4 (GPX4) and promoting lipid ROS accumulation .
- Applications : Investigated in cancer therapy, particularly for GPX4-dependent malignancies .
N,N'-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide
- Activity : Structural analogs are used in enzyme inhibition studies, though specific targets require further validation.
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide
Target Compound (Hypothetical)
- Predicted Activity: Pyridinyl groups may enhance interactions with metalloenzymes or nucleic acids via coordination or π-stacking. Potential applications in oncology or antimicrobial therapy.
Pharmacokinetic and Toxicity Considerations
- FIN56: No direct toxicity data, but ferroptosis inducers may exhibit off-target effects in normal tissues .
- Altretamine (comparative agent) : High interpatient variability in bioavailability , underscoring the impact of substituents on pharmacokinetics.
- Target Compound : Pyridinyl groups may improve metabolic stability and reduce toxicity compared to alkylated analogs.
Biological Activity
N,N'-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of enzyme inhibition and protein-ligand interactions. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes two pyridine rings and a fluorene backbone with sulfonamide groups. The synthesis typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with 2-aminopyridine in the presence of a base like triethylamine. The reaction conditions are controlled to ensure high purity and yield of the final product.
This compound interacts with biological molecules through several mechanisms:
- Enzyme Inhibition : The compound forms stable complexes with metal ions and interacts with various enzymes, modulating their activity. This interaction is facilitated by hydrogen bonding between the sulfonamide groups and amino acid residues in the active sites of enzymes.
- Protein-Ligand Interactions : The pyridine rings can coordinate with metal centers, enhancing binding affinity to target proteins. This property makes it useful for studying protein-ligand interactions in biochemical pathways .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that this compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like Taxol .
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has shown promising results against specific kinases. The IC50 values were determined using standard protocols, revealing effective inhibition at micromolar concentrations. For example, in studies involving TOPK (T-Lymphokine-Activated Killer Cell Originated Protein Kinase), this compound demonstrated substantial inhibitory activity .
Case Studies
- TOPK Inhibition : A study focused on optimizing TOPK inhibitors included this compound as a lead compound. The research illustrated its binding interactions within the ATP-binding site of TOPK, highlighting its potential in cancer therapy through targeted kinase inhibition .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The study provided evidence supporting its role as a potential therapeutic agent against resistant cancer types .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
